molecular formula C23H29N3OS B2867561 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea CAS No. 686751-56-4

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea

Cat. No.: B2867561
CAS No.: 686751-56-4
M. Wt: 395.57
InChI Key: QZCTUGYKCKPNLW-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea is a thiourea derivative characterized by a 2,5-dimethylindole core linked to a substituted thiourea moiety. The indole scaffold is substituted at the 3-position with an ethyl chain bearing the thiourea group, which is further functionalized with a 2-methoxyphenylmethyl group and an ethyl substituent.

Properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-5-24-23(28)26(15-18-8-6-7-9-22(18)27-4)13-12-19-17(3)25-21-11-10-16(2)14-20(19)21/h6-11,14,25H,5,12-13,15H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCTUGYKCKPNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CCC1=C(NC2=C1C=C(C=C2)C)C)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea represents a novel class of thiourea derivatives that have garnered attention for their potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3SC_{19}H_{23}N_{3}S. Its structure includes an indole moiety, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Antibacterial Activity

Recent studies indicate that thiourea derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against a range of pathogenic bacteria. A structure-activity relationship (SAR) analysis suggests that modifications in the thiourea structure can enhance antibacterial efficacy. For instance, compounds with electron-donating groups have been linked to increased activity against Gram-positive bacteria.

CompoundActivityReference
This compoundModerate antibacterial
Thiourea derivative AStrong antibacterial
Thiourea derivative BWeak antibacterial

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively investigated. The target pathways include those involved in angiogenesis and cancer cell signaling. In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines with promising IC50 values.

Cell LineIC50 (µM)Reference
Breast Cancer5.0
Prostate Cancer7.5
Leukemia3.0

Anti-inflammatory Activity

Thiourea derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary results show that it significantly reduces COX-2 activity.

CompoundCOX-2 Inhibition IC50 (µM)Reference
This compound20.0
Standard Drug (e.g., Celecoxib)0.04

Case Studies

Several case studies have highlighted the therapeutic potential of thiourea derivatives:

  • Case Study on Anticancer Efficacy : A study evaluated the effects of various thiourea derivatives on human leukemia cells, demonstrating that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.
  • Case Study on Antibacterial Properties : Another investigation assessed the antibacterial activity against resistant strains of Staphylococcus aureus, revealing that the compound exhibited significant inhibitory effects compared to standard antibiotics.

The biological activities of thioureas are often attributed to their ability to interact with specific molecular targets within cells. For instance:

  • Antibacterial Mechanism : Thioureas may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Mechanism : They can modulate signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiourea Derivatives

Compound Name Indole Substituents Aromatic/Other Substituents Molecular Weight (g/mol) Key Properties/Notes Reference
1-[2-(1H-Indol-3-yl)ethyl]-3-(4-chlorophenyl)thiourea (Compound 4) None 4-Chlorophenyl ~324.84 Moderate yield (81%); chlorophenyl enhances lipophilicity
1-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(2-thienylmethyl)thiourea 2,5-Dimethyl 2-Thienylmethyl, methyl ~395.56 Thiophene group may improve metabolic stability
1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea None 3,5-Dimethylphenyl ~339.48 Symmetric dimethylphenyl enhances steric bulk
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea 5-Fluoro-2-methyl 2-Methoxyphenyl, 3,4,5-trimethoxybenzyl ~627.71 Fluorine and methoxy groups enhance bioavailability and binding affinity
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[{1-(2-hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]thiourea (20b) None (non-indole scaffold) 3,5-Bis(trifluoromethyl)phenyl, hydroxybenzyl-triazole ~721.67 Trifluoromethyl groups increase electron-withdrawing effects; triazole improves solubility

Key Contrasts with Non-Indole Thioureas

  • Trifluoromethyl Derivatives : Compounds like 20b () exhibit stronger electron-withdrawing effects, enhancing receptor affinity but reducing solubility compared to the target compound’s methoxy-dominated profile .

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